molecular structure and binding affinity of Acetamide,N-(2-methyl-1H-inden-3-YL)-
molecular structure and binding affinity of Acetamide,N-(2-methyl-1H-inden-3-YL)-
An In-Depth Technical Guide on the Molecular Structure and Binding Affinity of Acetamide, N-(2-methyl-1H-inden-3-yl)-
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indenyl scaffold represents a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. This guide provides a comprehensive technical overview of the methodologies used to elucidate the molecular structure and quantitatively assess the binding affinity of a representative indenyl derivative, Acetamide, N-(2-methyl-1H-inden-3-yl)-. We will explore a synergistic approach that integrates computational modeling with empirical spectroscopic and biophysical techniques. This document serves as a framework for the rigorous characterization of novel small molecules, emphasizing the causality behind experimental choices and the importance of self-validating protocols in drug discovery and development.
Introduction: The Therapeutic Potential of Indene Scaffolds
The indene ring system, a bicyclic aromatic hydrocarbon, is a versatile scaffold that has been incorporated into numerous compounds with a wide range of therapeutic applications. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of novel ligands targeting various biological macromolecules.
The Emergence of N-Aryl-Indenyl Acetamide Derivatives
N-aryl-indenyl acetamide derivatives have emerged as a class of compounds with potential biological activity. The introduction of an acetamide group at the 3-position of the indene ring and a methyl group at the 2-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with protein targets. Understanding the precise three-dimensional arrangement of these functional groups and the energetics of their binding is paramount for rational drug design and optimization.
Scope and Objectives of this Guide
This technical guide will provide a detailed exposition of the state-of-the-art techniques for:
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Elucidating the definitive molecular structure of Acetamide, N-(2-methyl-1H-inden-3-yl)-.
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Predicting and empirically determining its binding affinity for a hypothetical protein target.
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Integrating computational and experimental data to build a comprehensive structure-activity relationship (SAR) profile.
The methodologies described herein are broadly applicable to the characterization of other novel small molecules in a drug discovery pipeline.
Molecular Structure Elucidation: A Multi-Faceted Approach
The precise determination of a molecule's three-dimensional structure is a foundational step in understanding its function. A combination of computational and experimental techniques provides the most complete picture.
In Silico Prediction and Conformational Analysis
Before embarking on extensive experimental characterization, computational modeling can provide valuable insights into the likely conformations and electronic properties of Acetamide, N-(2-methyl-1H-inden-3-yl)-.
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2D to 3D Conversion : The 2D chemical structure of Acetamide, N-(2-methyl-1H-inden-3-yl)- is sketched using a chemical drawing tool (e.g., ChemDraw) and converted into a 3D structure.
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Energy Minimization : The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to relieve any steric strain and find a local energy minimum.
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Conformational Search : A systematic or stochastic conformational search is performed to explore the rotational space around the single bonds, particularly the C-N amide bond, to identify low-energy conformers.
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Quantum Mechanical Calculations : The lowest energy conformers are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory with a suitable basis set like B3LYP/6-31G*) to obtain more accurate geometries and electronic properties such as electrostatic potential maps.
Spectroscopic Characterization
Spectroscopic methods provide experimental evidence for the molecule's connectivity and functional groups, corroborating the predicted structure.
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. For Acetamide, N-(2-methyl-1H-inden-3-yl)-, a suite of NMR experiments would be employed:
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¹H NMR : To identify the number of unique protons, their chemical environment, and their coupling patterns.
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¹³C NMR : To determine the number of unique carbon atoms.
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2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, confirming the indenyl backbone and the placement of the methyl and acetamide substituents.
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. For Acetamide, N-(2-methyl-1H-inden-3-yl)- (C₁₂H₁₃NO), the expected monoisotopic mass is 187.0997 g/mol . Fragmentation patterns observed in tandem MS (MS/MS) experiments can further validate the proposed structure.
IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies for this molecule would include:
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N-H stretch : Around 3300 cm⁻¹
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C=O stretch (amide I) : Around 1650 cm⁻¹
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Aromatic C=C stretches : Around 1600-1450 cm⁻¹
X-Ray Crystallography: The Definitive Structure
While NMR provides the solution-state structure, single-crystal X-ray diffraction provides the unambiguous solid-state structure, including precise bond lengths, bond angles, and torsional angles.
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Crystal Growth : High-quality single crystals of Acetamide, N-(2-methyl-1H-inden-3-yl)- are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
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Data Collection : A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
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Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.
Understanding Binding Affinity: Theoretical and Experimental Approaches
Binding affinity is a measure of the strength of the interaction between a ligand and its molecular target. A combination of computational and biophysical methods is essential for a comprehensive understanding.
Target Identification and Prediction
For a novel compound like Acetamide, N-(2-methyl-1H-inden-3-yl)-, potential biological targets can be identified through computational approaches.
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Reverse Docking : The 3D structure of the molecule is docked against a library of known protein structures to identify potential binding partners based on favorable docking scores and binding poses.
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Pharmacophore Screening : A pharmacophore model is generated based on the molecule's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen databases of protein structures to find targets with complementary features.
In Vitro Binding Assays: Quantifying Interaction
Once a potential target is identified, direct binding assays are required to experimentally measure the binding affinity.
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (the small molecule) to a ligand (the immobilized protein target) in real-time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
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Protein Immobilization : The purified target protein is immobilized on a sensor chip surface.
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Analyte Injection : A series of concentrations of Acetamide, N-(2-methyl-1H-inden-3-yl)- are injected over the chip surface.
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Data Analysis : The binding response is measured as a function of time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.
Diagram: SPR Experimental Workflow
Caption: A conceptual workflow for predicting ligand binding mode via molecular docking.
Interpretation of Docking Results and SAR Insights
The docking results might predict that the acetamide N-H and carbonyl oxygen form hydrogen bonds with the kinase hinge region, while the indenyl ring occupies a hydrophobic pocket. This structural hypothesis can then be tested experimentally. For example, modifying the methyl group on the indene ring could probe the steric tolerance of the hydrophobic pocket, providing valuable SAR data to guide the design of more potent and selective analogs.
Conclusion and Future Directions
The comprehensive characterization of a novel chemical entity like Acetamide, N-(2-methyl-1H-inden-3-yl)- requires a synergistic interplay between computational prediction and empirical validation. The methodologies outlined in this guide, from initial in silico analysis to definitive structural elucidation by X-ray crystallography and quantitative binding assessment by SPR and ITC, represent a robust framework for advancing a compound through the early stages of the drug discovery process. Future work would involve leveraging the initial SAR insights to design and synthesize a focused library of analogs with improved affinity and selectivity for the identified target, ultimately leading to the development of a promising new therapeutic agent.
